molecular formula C9H9BrN2 B1289304 3-Bromo-4-(dimethylamino)benzonitrile CAS No. 348640-88-0

3-Bromo-4-(dimethylamino)benzonitrile

Cat. No.: B1289304
CAS No.: 348640-88-0
M. Wt: 225.08 g/mol
InChI Key: SIGWOEVSFRVEBJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(dimethylamino)benzonitrile is an organic compound with the molecular formula C9H9BrN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a dimethylamino group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(dimethylamino)benzonitrile typically involves the bromination of 4-(dimethylamino)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where 4-(dimethylamino)benzonitrile is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(dimethylamino)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The dimethylamino group can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile (CH3CN).

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in solvents like ethanol (EtOH) or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-Bromo-4-(dimethylamino)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

    Chemical Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(dimethylamino)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    3-Bromo-4-methoxybenzonitrile: Contains a methoxy group instead of a dimethylamino group, leading to different electronic and steric properties.

    3-Bromo-4-nitrobenzonitrile:

Uniqueness

3-Bromo-4-(dimethylamino)benzonitrile is unique due to the presence of both the bromine and dimethylamino groups, which confer distinct reactivity and properties. The bromine atom makes it a versatile intermediate for further functionalization, while the dimethylamino group can participate in various electronic interactions, making it valuable in both synthetic and research applications.

Biological Activity

3-Bromo-4-(dimethylamino)benzonitrile is an organic compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a bromine atom and a dimethylamino group attached to a benzonitrile moiety, contributes to its unique reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H9_9BrN2_2
  • Molar Mass : 227.09 g/mol
  • Structural Features : The compound features a bromine atom at the 3-position and a dimethylamino group at the 4-position on the benzene ring, which influences its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Modulation : The dimethylamino group may facilitate hydrogen bonding with active sites on enzymes, potentially altering their activity. This interaction can lead to either inhibition or activation of enzymatic pathways, which is crucial for drug development.
  • Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of benzonitrile have shown significant antiproliferative effects against melanoma cells, suggesting that this compound may also possess similar properties .

In Vitro Studies

In vitro studies have demonstrated the potential of this compound in modulating cellular activities:

  • Cytotoxicity Assays : Research has indicated that the compound can induce apoptosis in cancer cells. This was evidenced by morphological changes observed under microscopy and flow cytometry analysis showing phosphatidylserine translocation .
  • Cell Signaling Pathways : Studies have shown that treatment with this compound can affect signaling pathways involved in cell survival and proliferation, which are critical in cancer biology .

Case Studies

A notable case study involved the application of this compound in a syngeneic melanoma model. The compound was tested for its ability to inhibit tumor growth and metastasis:

  • Findings : The compound exhibited significant antitumor effects, leading to reduced tumor size and improved survival rates in treated mice compared to controls. The underlying mechanism was linked to the induction of apoptosis and modulation of key signaling proteins involved in tumor progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
3-Bromo-5-(dimethylamino)benzonitrile Bromine at 3-position, dimethylamino at 5-positionModerate cytotoxicity against cancer cells
4-Bromo-2-(dimethylamino)benzonitrile Bromine at 4-position, dimethylamino at 2-positionPotential enzyme interactions but less studied
Benzofuroxan Derivatives Varying substitutions on furoxan coreSignificant antitumor effects reported

Properties

IUPAC Name

3-bromo-4-(dimethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGWOEVSFRVEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625965
Record name 3-Bromo-4-(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348640-88-0
Record name 3-Bromo-4-(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(dimethylamino)benzonitrile (2.19 g) in chloroform (15 mL) was added pyridine (1.2 mL) and a solution of bromine (0.75 mL) in chloroform (15 mL) dropwise over 45 minutes. Upon complete addition, the mixture was stirred for a further 30 minutes. The reaction mixture was diluted with dichloromethane and washed with water, brine and evaporated to afford a yellow oil of 3-bromo-4-dimethylaminobenzonitrile which was dissolved in tetrahydrofuran (25 mL). Meanwhile, a stirred solution of diisopropylamine (2.7 mL) in tetrahydrofuran (50 mL), at −15° C. and under nitrogen, was treated with a solution of n-butyllithium in hexanes (7.70 mL, 2.5M) over 30 minutes, whilst maintaining the temperature below −10° C. After stirring for 30 minutes the mixture was treated with methylpyrazine (1.21 g) over 15 minutes, then stirred for 1 hour. The solution of 3-bromo-4-(dimethylamino)benzonitrile was added over 1 hour, keeping the temperature below −10° C. The reaction mixture was allowed to warm to room temperature over 2 hours, then stood overnight, then treated with water (10 mL). The tetrahydrofuran was removed in vacuo and the resultant mixture was treated with a mixture of water and ethyl acetate (1:1 v/v) and the mixture stirred for 15 minutes. The resultant precipitate was collected by filtration and washed thoroughly with water/ethyl acetate (1:1 v/v) to afford the title compound as a yellow solid (1.0 g). TLC: RF=0.41 (ethyl acetate).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-dimethylaminobenzonitrile (2.92 g, 20 mmol) and N-bromosuccinimide (3.56 g, 20 mmol) in dichloromethane (50 mL) was stirred at room temperature overnight. The solution was washed with water (20 mL), dried over magnesium sulfate and concentrated to afford 3-bromo-4-dimethylaminobenzonitrile as a white solid (4.27 g).
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.